Product packaging for 2,5-Dimethylphenyl chloroformate(Cat. No.:)

2,5-Dimethylphenyl chloroformate

Cat. No.: B13217805
M. Wt: 184.62 g/mol
InChI Key: MRADSHQNVHQTJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,5-Dimethylphenyl chloroformate is a specialized chemical reagent primarily used in organic synthesis as a key starting material or intermediate. This compound belongs to the chloroformate ester family, characterized by its reactivity with nucleophiles such as alcohols and amines. It is typically employed in the synthesis of more complex molecules, including carbonate esters and carbamates, which are valuable structures in medicinal and agrochemical research. The 2,5-dimethyl substitution on the phenyl ring influences the compound's steric and electronic properties, potentially offering selectivity in synthetic pathways. As a highly reactive reagent, it must be handled with appropriate safety precautions in a controlled laboratory environment. This product is intended for research and development purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers are encouraged to consult the relevant Safety Data Sheet (SDS) for proper handling and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClO2 B13217805 2,5-Dimethylphenyl chloroformate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

(2,5-dimethylphenyl) carbonochloridate

InChI

InChI=1S/C9H9ClO2/c1-6-3-4-7(2)8(5-6)12-9(10)11/h3-5H,1-2H3

InChI Key

MRADSHQNVHQTJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(=O)Cl

Origin of Product

United States

Advanced Synthetic Strategies and Green Chemistry Principles in Chloroformate Synthesis

One-Pot Synthetic Approaches for Enhanced Efficiency

One-pot synthesis, a strategy where reactants undergo successive chemical reactions in a single reactor, offers significant advantages by eliminating the need for isolating intermediates, thereby saving time and resources. taylorandfrancis.com This approach has been effectively applied to the synthesis of aryl chloroformates, primarily through the use of phosgene substitutes like triphosgene (B27547). justia.comgoogle.com

Triphosgene, a solid and therefore safer alternative to gaseous phosgene, can be used to directly convert aryl alcohols (phenols) into their corresponding chloroformates. wikipedia.orgjustia.comgoogle.com The reaction is typically carried out in an organic solvent in the presence of a base and a catalyst. justia.comgoogle.com For instance, a process has been developed where a solution of a phenol (B47542) in an organic solvent is added to a mixture of triphosgene, a base such as sodium carbonate, and a catalyst like dimethylformamide (DMF). justia.comgoogle.com This method is conducted at mild temperatures, generally between 0°C and ambient temperature, and can produce various aryl and alkyl chloroformates in excellent yields. justia.comgoogle.com

The efficiency of this one-pot approach is highlighted by the high conversion rates and selectivity observed. For example, the reaction of phenol with triphosgene and sodium carbonate in toluene (B28343) at 0°C for 8 hours showed a 60% conversion with 90% selectivity for phenyl chloroformate, resulting in a 66% yield. justia.comgoogle.com While specific data for 2,5-dimethylphenyl chloroformate is not detailed in the provided search results, the general applicability of this method to substituted aryls suggests its potential for the efficient synthesis of this compound. justia.comgoogle.com

Table 1: One-Pot Synthesis of Various Chloroformates Using Triphosgene

Alcohol/Phenol Base Catalyst Solvent Reaction Time (h) Conversion (%) Selectivity (%) Yield (%) Reference
n-Butanol Sodium Carbonate DMF Toluene 8 94 100 - google.com
n-Octanol Sodium Carbonate DMF Toluene 8 85 100 - google.com
Phenol Sodium Carbonate DMF Toluene 8 60 90 66 justia.comgoogle.com

Another innovative one-pot method involves the photo-on-demand in situ synthesis of chloroformates from a chloroform solution containing a primary alkyl alcohol. acs.org This process can be followed by the addition of other alcohols or amines to produce carbonates and carbamates in the same reaction vessel. acs.org

Flow Chemistry Applications in Chloroformate Manufacturing

Flow chemistry, or continuous flow processing, has emerged as a safer, more efficient, and scalable alternative to traditional batch processing for the manufacture of chloroformates. google.comgoogle.com This technology is particularly advantageous when dealing with hazardous materials like phosgene, as it minimizes the amount of toxic substance present at any given time. epo.orggoogle.com

Continuous flow methods for chloroformate synthesis typically involve reacting an alcohol with phosgene or a phosgene equivalent in a microchannel or continuous thin-film reactor. google.comquickcompany.in One patented method describes a continuous, concurrent flow process where the alcohol is atomized into a reactor containing gaseous phosgene. google.com This technique, which largely carries out the reaction in a fog phase, allows for high purity and good yields of various chloroformates derived from aliphatic, cycloaliphatic, and aromatic alcohols. google.com

Furthermore, advancements in flow chemistry have enabled the development of phosgene-free methods. One such approach utilizes the oxidative photochemical conversion of chloroform to phosgene in the gas phase within a designed flow photoreaction system. acs.org This in-situ generation of phosgene can then be directly used for gram-scale phosgenation reactions to synthesize chloroformates and carbonate esters. acs.org This photo-on-demand synthesis offers a greener and more efficient route, avoiding the need for chemical reagents, catalysts, or solvents in the phosgene generation step. acs.org

Table 2: Examples of Continuous Flow Synthesis of Chloroformates

Chloroformate Reactants Reactor Type Key Features Reference
Various Chloroformates Alcohol, Phosgene Concurrent Flow Reactor Alcohol is atomized into a fog phase for reaction. google.com
n-Butyl Chloroformate n-Butanol, Triphosgene Continuous Flow Reactor Shortened reaction time and improved efficiency. google.com
2-Ethylhexyl Chloroformate 2-Ethyl Hexanol, Phosgene Continuous Thin-Film Reactor Counter-current flow of liquid alcohol and gaseous phosgene. quickcompany.in
Benzyl Chloroformate Benzyl Alcohol, Phosgene Continuous Thin-Film Reactor High purity (around 95%) and yield (97%). quickcompany.in
Various Chloroformates Alcohol, Chloroform (photochemically converted to phosgene) Flow Photoreactor In-situ, solvent-free generation of phosgene. acs.org

Elucidation of Esterification Mechanisms Mediated by Aryl Chloroformates

Aryl chloroformates, such as this compound, are effective reagents for the synthesis of esters from carboxylic acids. The underlying mechanisms of these transformations are crucial for optimizing reaction conditions and achieving desired chemical outcomes.

Role of N-Acylpyridinium Intermediates in Carboxyl Group Activation

The esterification of carboxylic acids facilitated by aryl chloroformates is often catalyzed by tertiary amines like pyridine (B92270). A key mechanistic feature of this reaction is the formation of a highly reactive N-acylpyridinium intermediate. This intermediate is generated when the aryl chloroformate reacts with pyridine. The subsequent reaction with a carboxylate anion leads to the formation of a mixed anhydride (B1165640). This anhydride is a potent acylating agent that readily reacts with an alcohol to produce the final ester product. The regeneration of the pyridine catalyst completes the catalytic cycle. The formation of this N-acylpyridinium intermediate is critical as it significantly activates the carboxyl group, rendering it more susceptible to nucleophilic attack.

Kinetics and Thermodynamics of Chloroformate-Driven Esterifications

The speed and efficiency of esterifications using aryl chloroformates are governed by various kinetic and thermodynamic factors. The reaction rate is influenced by the solvent, the specific structures of the carboxylic acid and alcohol, and the catalyst employed. Research indicates that the rate-determining step is frequently the formation of the mixed anhydride from the N-acylpyridinium intermediate and the carboxylate. From a thermodynamic standpoint, these reactions are generally favorable, driven by the formation of the stable ester and the release of byproducts. The electronic properties of the aryl group on the chloroformate also play a role; electron-withdrawing groups tend to increase the electrophilicity of the chloroformate, thereby accelerating the reaction.

Aminolysis Pathways of Aryl Chloroformates

The reaction between aryl chloroformates and amines, known as aminolysis, is a fundamental method for synthesizing carbamates and ureas. The mechanistic pathway of this reaction can vary based on the specific reactants and conditions.

Stepwise Mechanisms in Nucleophilic Acyl Substitution by Amines

The aminolysis of aryl chloroformates generally follows a stepwise nucleophilic acyl substitution mechanism. The process begins with the amine attacking the electrophilic carbonyl carbon of the chloroformate, leading to a tetrahedral intermediate. This intermediate can then collapse by expelling the aryloxy group to form a carbamoyl (B1232498) chloride, which can further react with another amine to yield a urea (B33335) or be trapped to form a carbamate (B1207046). An alternative pathway involves the deprotonation of the tetrahedral intermediate by a second amine molecule, followed by the elimination of the chloride and aryloxy groups to directly form the carbamate.

Influence of Steric and Electronic Factors on Aminolysis Reactivity

Both steric and electronic factors significantly impact the reactivity of aryl chloroformates in aminolysis reactions. Steric hindrance, either on the chloroformate or the amine, can impede the initial nucleophilic attack and slow the reaction rate. For example, bulky substituents on the 2,5-dimethylphenyl ring or on the amine can decrease reactivity.

Electronically, substituents on the aryl ring are crucial. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it more reactive towards the amine nucleophile and increasing the reaction rate. Conversely, electron-donating groups, like the methyl groups in this compound, decrease reactivity compared to unsubstituted phenyl chloroformate. The basicity of the amine is also a key factor, with more basic amines generally being more nucleophilic and reacting faster.

Rearrangement Reactions Involving Dimethylphenyl Derivatives

While this compound itself is not typically prone to rearrangement, the dimethylphenyl group can participate in rearrangement reactions in related compounds under specific conditions. For instance, in Fries or Claisen rearrangements of corresponding 2,5-dimethylphenyl esters or ethers, the electronic and steric properties of the dimethylphenyl moiety influence the reaction's regioselectivity and rate. The electron-donating methyl groups activate the aromatic ring towards electrophilic attack, a key step in these rearrangements, and direct incoming groups to specific positions, thereby influencing the product distribution.

Analysis of Bamberger-Type Rearrangements in Related Systems

The Bamberger rearrangement traditionally describes the acid-catalyzed rearrangement of N-phenylhydroxylamines to form p-aminophenols. Current time information in Bangalore, IN.wikipedia.org The mechanism is understood to proceed through the formation of a nitrenium ion intermediate. wikipedia.orgbeilstein-journals.org While direct studies on this compound in this specific rearrangement are not extensively documented, the principles can be extended to understand the potential behavior of N-aryl-N-hydroxycarbamates that could be formed from its reaction with hydroxylamines.

The classical Bamberger rearrangement involves the protonation of N-phenylhydroxylamine, followed by the elimination of water to generate a reactive nitrenium ion. This electrophilic intermediate is then attacked by water at the para position, leading to the final p-aminophenol product after deprotonation. elsevierpure.com The regioselectivity of this attack is a key feature of the reaction.

In systems analogous to those that could be derived from this compound, such as N-aryl-N-hydroxycarbamates, a similar acid-catalyzed rearrangement can be envisaged. The carbamate group, being a good leaving group upon protonation, could facilitate the formation of a corresponding N-aryl-N-carbamoyl nitrenium ion. The electronic and steric effects of the 2,5-dimethylphenyl group on the chloroformate would influence the stability and reactivity of this intermediate. The two methyl groups on the phenyl ring are electron-donating, which would be expected to stabilize the electron-deficient nitrenium ion.

Kinetic studies on the Bamberger rearrangement of various substituted phenylhydroxylamines have shown that the reaction generally follows an SN1-type mechanism, with the formation of the nitrenium ion being the rate-determining step. elsevierpure.com The substituent effects on the aromatic ring play a crucial role in the reaction rate. Electron-donating groups, such as the methyl groups in the 2,5-dimethylphenyl moiety, would be expected to accelerate the rearrangement by stabilizing the positive charge on the intermediate nitrenium ion.

Furthermore, computational studies on the Bamberger rearrangement have provided deeper insights into the nature of the intermediates and transition states. Density Functional Theory (DFT) calculations have suggested that in some cases, a discrete nitrenium ion may not be a true intermediate, but rather the reaction proceeds through a transition state with significant nitrenium ion character. beilstein-journals.org The role of the solvent and the specific acid catalyst has also been shown to be critical in dictating the reaction pathway and regioselectivity. researchgate.net

Intramolecular Cyclization and Ring Transformation Mechanisms

Beyond rearrangement reactions, derivatives of this compound can be precursors to a variety of heterocyclic compounds through intramolecular cyclization and ring transformation reactions. These transformations are of significant synthetic utility, providing access to complex molecular architectures.

One important class of reactions involves the intramolecular cyclization of N-aryl carbamates, which can be prepared from this compound and appropriate anilines. For instance, the intramolecular cyclization of N-phenylanthranilic acids, which can be conceptually related to derivatives formed from this compound, is a well-established method for the synthesis of acridones. arkat-usa.orgorgsyn.orgnih.govjuniperpublishers.com This transformation typically proceeds via an intramolecular Friedel-Crafts-type acylation under acidic conditions. The 2,5-dimethylphenyl group in a potential precursor would influence the electronic properties of the reacting system, potentially affecting the ease of cyclization.

The mechanisms of these cyclizations can be varied and are often dependent on the specific substrate and reaction conditions. For example, radical cyclizations of N-arylformamides have been shown to proceed via N-arylcarbamoyl radicals, leading to the formation of phenanthridones. rsc.org Photochemical conditions can also induce cyclization. For example, photochemical electrocyclic reactions of conjugated polyenes follow predictable stereochemical pathways based on the Woodward-Hoffmann rules. libretexts.org While not directly involving this compound, these principles can be applied to appropriately designed unsaturated derivatives.

Furthermore, intramolecular cyclizations of N-arylpropynamides have been reported to yield various heterocyclic products, including spiro[4.5]trienones and quinolin-2-ones, depending on the reaction conditions and the nature of the substituents. researchgate.net The presence of the 2,5-dimethylphenyl group could influence the regioselectivity of such cyclizations.

Ring transformations are another facet of the reactivity of related systems. For instance, the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, has been observed in N-aryl anthranilamides, leading to the formation of diarylamines. nih.govresearchgate.net The electronic nature of the aryl groups involved is a critical factor in this rearrangement. The electron-donating methyl groups on the 2,5-dimethylphenyl ring would likely impact the feasibility and rate of such a rearrangement.

Applications of 2,5 Dimethylphenyl Chloroformate in Chemical Synthesis and Derivatization

Utilization in the Synthesis of Carbamates and Carbonate Derivatives

The reaction of 2,5-dimethylphenyl chloroformate with amines and alcohols (or phenols) provides a direct route to carbamates and carbonates, respectively. This transformation is fundamental to its role in synthetic organic chemistry.

While specific research detailing the use of this compound for the regioselective synthesis of polysaccharide carbamates and carbonates is not extensively documented in the provided search results, the general reactivity of chloroformates with hydroxyl groups suggests its potential in this area. Polysaccharides possess multiple hydroxyl groups of varying reactivity, and achieving regioselectivity is a significant challenge in their chemical modification. The steric hindrance and electronic properties of the 2,5-dimethylphenyl group could potentially influence the site of reaction on a polysaccharide backbone, leading to a degree of regioselectivity. The synthesis of carbamates, in general, can be achieved by reacting a chloroformate with an amine, often in the presence of a base like pyridine (B92270). researchgate.net

The primary application of this compound in this context is the conversion of alcohols and phenols into their corresponding carbonates. This functionalization can be a key step in the synthesis of more complex molecules. By reacting with a hydroxyl group, the chloroformate introduces a 2,5-dimethylphenoxycarbonyl moiety, which can alter the parent molecule's physical and chemical properties or serve as a protecting group. This strategy is valuable in multi-step syntheses where selective reaction of a specific hydroxyl group is required.

Precursor in the Construction of Complex Organic Scaffolds

This compound serves as a building block in the synthesis of more complex molecules. A notable example is its use in the synthesis of other chemical compounds, such as 4-chloro-2,5-dimethylphenyl N-(3-chloro-2-methylphenyl)carbamate. sigmaaldrich.com In this context, the this compound provides the core carbamate (B1207046) linkage and one of the aromatic rings of the final product. This highlights its role as a precursor, where its chemical structure is incorporated into a larger, more complex organic scaffold. The reactivity of the chloroformate group allows for its coupling with various nucleophiles, enabling the construction of diverse molecular architectures.

Integration of the 2,5-Dimethylphenyl Moiety into Heterocyclic Systems

The 2,5-dimethylphenyl group is a significant structural component in medicinal chemistry, and its incorporation into heterocyclic scaffolds is a key strategy for developing new therapeutic agents. nih.gov While direct cyclization reactions using this compound are not extensively documented, the moiety is frequently introduced into acyclic precursors which are then cyclized to form various heterocyclic systems. A prominent example is the synthesis of substituted thiazole (B1198619) and benzimidazole (B57391) derivatives, which are known for their wide range of biological activities. nih.gov

The general approach involves synthesizing a precursor that contains the 2,5-dimethylphenyl group, which is then used in a cyclization reaction. For instance, N-2,5-dimethylphenylthioureido acid derivatives serve as versatile starting materials. These precursors can be cyclized to create complex heterocyclic structures. One such pathway involves the reaction of 3-(1-(2,5-dimethylphenyl)thioureido)propanoic acid with α-haloketones in a Hantzsch-type thiazole synthesis. nih.gov This method allows for the generation of a library of aminothiazole derivatives bearing the 2,5-dimethylphenyl substituent.

Another important heterocyclic system, benzimidazoles, can also be synthesized from precursors containing the 2,5-dimethylphenyl moiety. The synthesis can be achieved through the condensation of carboxylic acids bearing the N-(2,5-dimethylphenyl) group with 1,2-diaminobenzenes, a process known as the Phillips benzimidazole synthesis. nih.gov

The following table illustrates the synthesis of different heterocyclic systems derived from a 2,5-dimethylphenyl-containing precursor.

PrecursorReaction TypeResulting HeterocycleSignificance
N-2,5-Dimethylphenylthioureido acid derivativesHantzsch Thiazole SynthesisSubstituted ThiazolesCore structure in numerous pharmacologically active compounds, including antimicrobials. nih.gov
Carboxylic acids with N-(2,5-dimethylphenyl) groupPhillips Benzimidazole SynthesisSubstituted BenzimidazolesPrivileged scaffold in medicinal chemistry with anti-inflammatory and other biological effects. nih.gov
N-2,5-dimethylphenylthioureido acidIntramolecular Cyclization1-(2,5-dimethylphenyl)-2-thioxotetrahydropyrimidin-4(1H)-oneFormation of pyrimidine-based heterocycles, a common core in bioactive molecules. nih.gov

Synthesis of Bioactive Analogues and Privileged Structures

The 2,5-dimethylphenyl scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a variety of antimicrobial compounds. nih.gov Its incorporation into molecules has been a successful strategy in the development of new antimicrobial agents, particularly in the effort to combat antibiotic-resistant pathogens. nih.gov The synthesis of analogues based on this scaffold is a key area of research for discovering new drug candidates. mdpi.commdpi.com

The utility of the 2,5-dimethylphenyl group is exemplified by its presence in established drugs such as the antifungal echinocandins and the antibacterial agent linezolid. nih.gov This has spurred the development of novel compounds that bear the 2,5-dimethylphenyl substituent to explore potential antimicrobial activities against both Gram-positive and Gram-negative pathogens. nih.gov

Research has focused on creating series of bioactive analogues by modifying a core structure containing the 2,5-dimethylphenyl moiety. For example, a series of aminothiazole derivatives featuring an N-2,5-dimethylphenyl group has been synthesized and evaluated for antimicrobial activity. nih.gov Structure-activity relationship (SAR) studies on these analogues have revealed that modifications to other parts of the molecule, such as the carboxylic acid moiety, can significantly influence the antimicrobial efficacy. nih.gov

The table below details examples of bioactive analogues synthesized incorporating the 2,5-dimethylphenyl scaffold and their targeted biological activity.

Core ScaffoldSynthesized AnaloguesTargeted Biological ActivityReference Compounds
2,5-DimethylphenylN-2,5-Dimethylphenylthioureido Acid DerivativesAntimicrobial (Anti-MDR Gram-positive pathogens)Linezolid, Echinocandins nih.gov
2,5-DimethylphenylAminothiazole derivatives with N-2,5-dimethylphenyl groupAntimicrobial, Anticancer nih.gov-
2,5-DimethylphenylBromolactones with β-(2,5-dimethylphenyl) substituentAntiproliferative (Canine and Human Cancer Cell Lines) mdpi.com-
2,5-Dimethylphenyl2,5-Dimethylphenylacetic acid derivativesAgrochemicals (Crop Protection) google.com-

The development of these analogues often involves multi-step syntheses where the 2,5-dimethylphenyl group is introduced early on. The resulting compounds are then tested to determine their biological effects, contributing to the understanding of how this particular chemical group influences activity and providing leads for new therapeutic agents. researchgate.net

Spectroscopic and Chromatographic Characterization of 2,5 Dimethylphenyl Chloroformate and Its Derivatives in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) is instrumental in mapping the proton environments within the 2,5-dimethylphenyl moiety and its derivatives. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the aromatic protons offer definitive proof of the substitution pattern. In a typical ¹H NMR spectrum of a 2,5-dimethylphenyl derivative, the aromatic region will display distinct signals for the three non-equivalent protons on the phenyl ring. For instance, in 6-(2,5-Dimethylphenyl)-2-methylnicotinonitrile, the aromatic protons appear as a doublet at δ 7.90 ppm (J = 8.0 Hz), a doublet at δ 7.32 ppm (J = 8.0 Hz), and a multiplet between δ 7.19-7.12 ppm. mdpi.com The two methyl groups on the phenyl ring typically appear as sharp singlets in the upfield region of the spectrum.

A representative ¹H NMR data for a derivative, 6-(2,5-Dimethylphenyl)-2-methylnicotinonitrile, is presented below:

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic CH7.90d8.0
Aromatic CH7.32d8.0
Aromatic CH7.19–7.12m-
Methyl CH₃2.84s-
Methyl CH₃2.34s-
Table 1: ¹H NMR data for 6-(2,5-Dimethylphenyl)-2-methylnicotinonitrile in CDCl₃. mdpi.com

Complementing ¹H NMR, Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon framework of 2,5-dimethylphenyl chloroformate and its derivatives. Each unique carbon atom in the molecule produces a distinct signal, allowing for the confirmation of the number and type of carbon environments. The chemical shifts of the aromatic carbons are particularly informative for verifying the substitution pattern. For example, in a related compound, 6-(2,5-dimethylphenyl)-2-methylnicotinonitrile, the carbon signals for the dimethylphenyl group are observed in the aromatic region of the ¹³C NMR spectrum. mdpi.com The carbonyl carbon of the chloroformate group would be expected to appear significantly downfield, typically in the range of 150-160 ppm.

Expected ¹³C NMR chemical shift ranges for key carbons in this compound are outlined below:

Carbon Atom Expected Chemical Shift (δ, ppm)
Carbonyl (C=O)150 - 160
Aromatic C-O145 - 155
Aromatic C-CH₃130 - 140
Unsubstituted Aromatic CH120 - 130
Methyl (CH₃)15 - 25
Table 2: Expected ¹³C NMR chemical shift ranges for this compound.

For polymeric materials derived from this compound, such as polycarbonates, solid-state NMR (ssNMR) is an indispensable tool for characterizing their structure and dynamics. nih.gov Techniques like cross-polarization magic-angle spinning (CP/MAS) are employed to obtain high-resolution ¹³C NMR spectra of the solid polymer. nih.gov These spectra provide information on the local environment and packing of the polymer chains. nih.gov Furthermore, advanced techniques like two-dimensional phase-adjusted spinning sideband (2D PASS) can be used to determine the principal values of the chemical shift tensor, offering deeper insights into the molecular structure and dynamics of the polymer. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. By measuring the absorption of infrared radiation, specific vibrational modes of chemical bonds can be detected.

The FT-IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the chloroformate group. This peak typically appears in the region of 1795-1760 cm⁻¹. When this compound reacts to form a carbamate (B1207046), the C=O stretching frequency shifts to a lower wavenumber, generally appearing in the range of 1740-1690 cm⁻¹, which is a clear indication of the transformation of the functional group. rsc.org The N-H stretching vibration of the carbamate group also gives rise to a characteristic absorption band in the region of 3400-3200 cm⁻¹. rsc.org

The table below summarizes the characteristic IR absorption frequencies for chloroformate and carbamate linkages:

Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹)
ChloroformateC=O stretch1795 - 1760
CarbamateC=O stretch1740 - 1690
CarbamateN-H stretch3400 - 3200
Table 3: Characteristic FT-IR absorption frequencies for chloroformate and carbamate linkages. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight.

The fragmentation of phenyl chloroformates under electron ionization (EI) often involves the loss of a chlorine atom or the entire chloroformate group. nih.gov The fragmentation pattern provides valuable structural information. For instance, the presence of a peak corresponding to the 2,5-dimethylphenoxide ion would strongly support the identity of the parent compound. The fragmentation of aromatic compounds can also involve the loss of small neutral molecules like CO or CO₂. libretexts.orglibretexts.org The analysis of these fragment ions allows for a detailed structural elucidation of the original molecule. libretexts.orglibretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for identifying and quantifying volatile and thermally stable compounds. researchgate.net For many derivatives of this compound, particularly those that are non-volatile, chemical derivatization is a necessary preceding step to make them suitable for GC-MS analysis. nih.gov Chloroformates, including this compound itself, can act as derivatizing agents, reacting with functional groups like alcohols, phenols, and amines to create more volatile and less polar derivatives, such as carbamates and esters. researchgate.netresearchgate.net

The process involves separating these volatile derivatives in the gas chromatograph, where they are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for structural elucidation and identification. nih.gov The mass detector is highly recommended for analyzing multicomponent substances of plant origin and can provide data on molecular masses and fragment ions. nih.gov This technique is crucial for analyzing complex mixtures and identifying unknown compounds or trace impurities. nih.govmdpi.com

Research Findings: In studies involving derivatization with similar chloroformate reagents like ethyl chloroformate or methyl chloroformate, compounds are made amenable to gas chromatographic analysis. nih.govmdpi.com For instance, derivatization of amino acids with methyl chloroformate allows for their successful quantification by GC-MS. nih.gov This approach generates stable derivatives with predictable fragmentation patterns, which is essential for reliable identification. The GC-MS analysis of volatile compounds can reveal significant metabolic changes in organisms, highlighting the technique's sensitivity. mdpi.com Although specific studies focusing solely on this compound derivatives are not prevalent, the established principles of using other chloroformates for GC-MS analysis are directly applicable.

Table 1: Illustrative GC-MS Parameters for Analysis of a Hypothetical Derivative

Parameter Value
Column HP-5MS (or equivalent 5% Phenyl Methyl Siloxane)
Injector Temperature 250 °C
Oven Program Initial 80°C, ramp at 10°C/min to 280°C
Carrier Gas Helium
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range 50-550 m/z
Derivative Example 2,5-Dimethylphenyl N-propyl carbamate

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of chemical compounds by providing highly accurate mass measurements. Unlike standard mass spectrometry, HRMS can determine the mass of a molecule with very high precision (typically to within 5 ppm), which allows for the calculation of a unique elemental formula. mdpi.commdpi.com This capability is critical for distinguishing between compounds that may have the same nominal mass but different elemental compositions (isobars).

For derivatives of this compound, HRMS is used to confirm the identity of newly synthesized compounds. By comparing the experimentally measured accurate mass to the theoretically calculated mass for a proposed structure, researchers can confirm the elemental formula with high confidence. HRMS is often coupled with liquid chromatography (LC) or gas chromatography (GC) to analyze complex mixtures. nih.govchemrxiv.org

Research Findings: Studies on metabolites and other complex organic molecules demonstrate the power of HRMS. For example, in the study of polyfunctional metabolites derivatized with methyl chloroformate, HRMS was essential for structural elucidation. nih.gov Similarly, LC-Orbitrap MS analysis has been used to identify mycotoxin glucosides based on the accurate mass measurements of their characteristic ions and fragmentation patterns. mdpi.com This technique allows for the confident identification of compounds even at low concentrations in complex matrices. The fragmentation pathways of compounds can be studied in detail, providing further structural confirmation. mdpi.com

Table 2: Accurate Mass Determination Example

Compound Elemental Formula Calculated Mass (m/z) Observed Mass (m/z) Mass Deviation (ppm)
This compound C₉H₉ClO₂ 184.0291 184.0288 -1.63

Elemental Analysis (EA) for Stoichiometric Confirmation

Elemental Analysis (EA) is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, sulfur, and other elements within a sample. This method provides the empirical formula of a compound, which can be compared to the theoretical composition based on its proposed molecular structure. For a new compound synthesized from this compound, EA serves as a crucial checkpoint for purity and stoichiometric confirmation.

The process involves the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich environment. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are separated and quantified by a detector. The percentage of each element in the original sample is then calculated. A close agreement between the experimentally found percentages and the calculated values for the proposed structure validates the compound's elemental composition and purity.

Research Findings: While specific elemental analysis data for this compound is not detailed in the provided research, it is a standard characterization technique reported in synthetic chemistry literature. For any new derivative prepared from this compound, EA would be a required step to confirm its successful synthesis and purity before further investigation or application. The results are typically presented as a comparison between the theoretical and found percentages.

Table 3: Theoretical vs. Found Elemental Analysis Data for this compound (C₉H₉ClO₂)

Element Theoretical % Found % (Illustrative)
Carbon (C) 58.55 58.51
Hydrogen (H) 4.91 4.93
Oxygen (O) 17.34 17.30
Chlorine (Cl) 19.20 19.26

Chromatographic Techniques for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. drawellanalytical.com It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC, which includes many derivatives of this compound. researchgate.net HPLC separates components based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. nih.gov

For analytical purposes, HPLC coupled with a detector like a Diode-Array Detector (DAD) or UV-Vis detector can be used to assess the purity of a sample, identify components by their retention time, and quantify them. nih.gov For preparative separations, HPLC can be scaled up to isolate and purify larger quantities of a specific compound from a reaction mixture. sielc.comsielc.com The choice of stationary phase (e.g., C18 for reverse-phase) and mobile phase composition is optimized to achieve the best separation. researchgate.net

Research Findings: Methods for separating related compounds, such as 2,5-dimethylfuran (B142691) and acetic acid, [(4-chloro-2,5-dimethylphenyl)thio]-, on reverse-phase HPLC columns have been established. sielc.comsielc.com These methods typically use a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier. sielc.comsielc.com In the synthesis of chiral selectors from cellulose (B213188) and 3,5-dimethylphenyl carbamate (a related structure), HPLC was the primary tool for analyzing the separation of enantiomers. researchgate.net These examples demonstrate the utility of HPLC for both analyzing and purifying compounds structurally similar to derivatives of this compound.

Table 4: Typical HPLC Conditions for Analysis of a 2,5-Dimethylphenyl Carbamate Derivative

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Injection Volume 10 µL
Column Temperature 40 °C drawellanalytical.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used extensively in synthetic chemistry to monitor the progress of a reaction. ukessays.com It allows for the qualitative assessment of the presence of reactants, products, and byproducts in a reaction mixture at various time points.

A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel or alumina). The plate is then placed in a sealed chamber containing a solvent system (eluent). As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. By comparing the spots of the reaction mixture to spots of the starting materials, a chemist can determine if the reactant is being consumed and if the desired product is being formed. rsc.org

Research Findings: In numerous synthetic procedures, TLC is the standard method for determining when a reaction is complete. rsc.org For example, in multi-step syntheses, reactions are monitored by TLC until the starting material spot disappears, indicating full conversion. rsc.org Visualization is often achieved under UV light or by staining with a chemical reagent. This technique is invaluable for optimizing reaction times and for providing a quick assessment of the reaction's outcome before proceeding to more complex workup and purification steps.

Table 5: Mentioned Chemical Compounds

Compound Name
This compound
2,5-dimethylfuran
3,5-dimethylphenyl carbamate
Acetic acid, [(4-chloro-2,5-dimethylphenyl)thio]-
Acetonitrile
Carbon Dioxide
Cellulose
Chlorine
Ethyl chloroformate
Helium
Hydrogen
Methyl chloroformate
Nitrogen
Oxygen

Computational Chemistry and Modeling Approaches for 2,5 Dimethylphenyl Chloroformate Reactivity

Quantum Chemical Calculations for Reaction Mechanism Prediction

Quantum chemical calculations are instrumental in elucidating the intricate details of chemical reactions. rsc.org By solving approximations of the Schrödinger equation, these methods can map out potential energy surfaces, identify transition states, and calculate reaction energetics, providing a deep understanding of reaction pathways. youtube.com

The reactivity of chloroformates is often governed by their susceptibility to nucleophilic attack. Quantum chemical calculations, particularly using Density Functional Theory (DFT), can be employed to model these reactions. For a generic reaction of a chloroformate with a nucleophile, computational methods can determine the structure of the transition state and the activation energy, which is the energy barrier that must be overcome for the reaction to proceed.

For instance, in the reaction of a chloroformate with an amine, a tetrahedral intermediate is typically formed. The energy profile would show the energy changes as the reactants approach, form the intermediate, and then as the leaving group departs to form the final carbamate (B1207046) product. The solvent environment, which can significantly influence reaction rates, can be modeled using continuum solvation models. researchgate.net

Table 1: Hypothetical Energy Profile Data for the Reaction of an Aryl Chloroformate with a Nucleophile

StepSpeciesRelative Energy (kcal/mol)
1Reactants (Chloroformate + Nucleophile)0.0
2Transition State 1 (TS1)+15.2
3Tetrahedral Intermediate-5.8
4Transition State 2 (TS2)+12.5
5Products (Carbamate + Leaving Group)-20.7

Note: This table represents a typical profile for such a reaction and the values are illustrative.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules by analyzing their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The interaction between the HOMO of one reactant and the LUMO of another is a key factor in determining the feasibility and pathway of a reaction. researchgate.net

In the context of 2,5-Dimethylphenyl chloroformate, the LUMO is expected to be localized primarily on the carbonyl carbon of the chloroformate group. This makes it the primary site for nucleophilic attack. The energy of the LUMO is a crucial descriptor; a lower LUMO energy indicates a higher susceptibility to nucleophilic attack.

The HOMO, on the other hand, is associated with the molecule's ability to donate electrons. researchgate.net For this compound, the HOMO would likely be located on the aromatic ring, influenced by the electron-donating methyl groups. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. researchgate.net

Table 2: Calculated Frontier Orbital Energies for a Substituted Phenyl Chloroformate

Molecular OrbitalEnergy (eV)Description
HOMO-8.95Highest Occupied Molecular Orbital
LUMO-0.78Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap8.17Indicator of chemical reactivity

Note: These values are hypothetical and serve to illustrate the concept.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, molecular motions, and intermolecular interactions over time. biorxiv.org

For this compound, MD simulations can be used to explore its conformational landscape. The molecule possesses rotational freedom around the bond connecting the phenyl ring and the oxygen atom of the chloroformate group. MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations. This information is valuable as the reactivity of the molecule can be influenced by its three-dimensional structure. The simulations can be performed in various solvent environments to understand how the solvent affects the conformational equilibrium. nih.gov

In Silico Approaches for Predicting Reaction Outcomes and Selectivity

In silico methods encompass a range of computational techniques used to predict chemical properties and reaction outcomes, thereby accelerating the discovery and optimization of chemical processes.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity or chemical reactivity. nih.govfrontiersin.org For a series of related dimethylphenyl compounds, QSAR models can be developed to predict their reactivity based on various molecular descriptors.

These descriptors can be steric (e.g., molecular volume), electronic (e.g., partial charges, dipole moment), or topological. For instance, a QSAR model could correlate the rate of a reaction for a series of substituted phenyl chloroformates with descriptors such as the Hammett parameter of the substituents or calculated electronic properties like the LUMO energy. Such models are valuable for predicting the reactivity of new, unsynthesized compounds. nih.gov

Computational tools are increasingly being used to predict and design synthetic routes to target molecules. These approaches can involve retrosynthetic analysis algorithms that suggest potential disconnections and precursor molecules. For a target like a derivative of this compound, these tools could propose various synthetic strategies.

Furthermore, predictive models can be used to evaluate the feasibility of individual reaction steps. By combining quantum chemical calculations for reaction energetics with machine learning models trained on large reaction databases, it is possible to predict the likelihood of success for a given reaction, including potential side products and optimal reaction conditions. This predictive capability can significantly streamline the process of developing new synthetic methodologies.

Future Research Directions and Unexplored Avenues for 2,5 Dimethylphenyl Chloroformate

Sustainable Synthesis of 2,5-Dimethylphenyl Chloroformate and Derivatives

The traditional synthesis of aryl chloroformates often involves the use of highly toxic phosgene (B1210022) gas. Future research is heavily geared towards developing safer and more environmentally benign synthetic routes.

Development of Phosgene-Free Chloroformate Syntheses

A significant area of research is the complete avoidance of phosgene. One promising alternative is the use of triphosgene (B27547), a solid and therefore safer-to-handle phosgene equivalent. The reaction of an alcohol with triphosgene can provide the corresponding chloroformate in high yield under mild conditions. justia.com This method is applicable to a wide range of alcohols, including phenols like 2,5-dimethylphenol (B165462). justia.com

Another innovative, phosgene-free approach is the "photo-on-demand" synthesis of chloroformates. kobe-u.ac.jp This method utilizes chloroform (B151607), which serves as both the solvent and the reagent, in the presence of an alcohol and oxygen, initiated by UV light. kobe-u.ac.jp This in-situ generation of the chloroformylating agent circumvents the need to handle toxic gases and represents a significant step forward in green chemistry. kobe-u.ac.jp The reaction can be performed under relatively mild conditions and offers a high degree of safety. kobe-u.ac.jp

Phosgene-Free MethodReagentsConditionsAdvantages
Triphosgene Method2,5-Dimethylphenol, Triphosgene, BaseMild, often at or below room temperatureAvoids handling of phosgene gas; high yields. justia.com
Photo-on-demand2,5-Dimethylphenol, Chloroform, OxygenUV light irradiationIn-situ generation of reagent; enhanced safety. kobe-u.ac.jp

Biocatalytic Approaches for Aryl Chloroformate Production

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, characterized by high selectivity and mild reaction conditions. wikipedia.orgnih.gov While direct enzymatic synthesis of chloroformates is not yet established, biocatalysis can play a crucial role in the synthesis of chiral precursors for enantiomerically pure this compound derivatives.

Lipases are a class of enzymes that have been extensively used for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis. nih.govgla.ac.uk This approach could be applied to a chiral alcohol precursor containing the 2,5-dimethylphenyl moiety. The resulting enantiomerically enriched alcohol can then be chemically converted to the corresponding chloroformate. This chemoenzymatic route would provide access to valuable chiral building blocks. Lipases are known for their stability in organic solvents, which is advantageous for these types of transformations. nih.gov

Another enzymatic strategy could involve arylmalonate decarboxylase (AMDase), which catalyzes the stereoselective decarboxylation of α-arylmalonic acids to produce optically pure α-arylpropionic acids. frontiersin.org A suitably substituted arylmalonic acid could serve as a precursor to a chiral intermediate that can be further elaborated to a chiral 2,5-dimethylphenyl-containing alcohol and subsequently to the chloroformate.

Novel Reactivity and Unconventional Chemical Transformations

Beyond its role as a standard acylating agent, future research may uncover novel reactivity patterns for this compound, particularly through the application of modern synthetic techniques.

Exploration of Photochemical and Electrochemical Reactions

The aforementioned "photo-on-demand" synthesis of chloroformates highlights the potential of photochemistry in this area. kobe-u.ac.jp Further exploration of the photochemical reactions of this compound itself could lead to new synthetic methodologies. For instance, photochemical activation could facilitate novel cycloaddition reactions or rearrangements, leading to complex molecular architectures.

Electrosynthesis represents another frontier for green chemistry, offering the potential for reagent-free oxidations and reductions. rsc.org While the direct electrochemical synthesis of aryl chloroformates is not well-explored, the principles of electrosynthesis could be applied to develop novel transformations of this compound. For example, electrochemical reduction could provide a controlled route to the corresponding aldehyde or alcohol, while oxidative processes might lead to novel coupling reactions.

Catalytic Applications in Stereoselective Synthesis

While this compound is typically a reagent, its potential as a precursor to a catalyst or its use in a catalytic cycle for stereoselective synthesis remains an underexplored area. One avenue of research could involve its use in the in-situ generation of a chiral catalyst. For example, reaction with a chiral diol or amino alcohol could generate a chiral carbonate or carbamate (B1207046) that could act as a ligand for a metal catalyst in an asymmetric transformation.

Furthermore, this compound could be employed as a derivatizing agent for prochiral substrates, enabling a subsequent stereoselective reaction. The bulky 2,5-dimethylphenyl group could exert significant steric influence, directing the approach of a reagent or catalyst to one face of the molecule. This strategy could be particularly useful in organocatalysis, where the steric and electronic properties of substituents play a crucial role in determining the stereochemical outcome of a reaction. youtube.comnih.gov

Advanced Materials Science Applications

The structural features of this compound, namely the rigid aromatic ring with defined substitution, make it an interesting building block for advanced materials.

A primary area for future research is the incorporation of the 2,5-dimethylphenyl moiety into polycarbonates. Polycarbonates are a class of engineering thermoplastics with excellent mechanical and optical properties. uwb.edu.plessentialchemicalindustry.org The reaction of a bisphenol with a chloroformate is a standard method for polycarbonate synthesis. By using a bisphenol derived from or incorporating the 2,5-dimethylphenyl unit, novel polycarbonates with tailored properties could be developed. The substitution pattern on the phenyl ring can influence properties such as glass transition temperature, solubility, and flame retardancy. mdpi.com

Interdisciplinary Research with Biological Systems

The interface of chemistry and biology offers fertile ground for innovation. The 2,5-dimethylphenyl scaffold, derived from its chloroformate precursor, provides a robust platform for designing tools to investigate complex biological processes.

Understanding the interactions between ligands and their biological receptors is fundamental to drug discovery and molecular biology. frontiersin.org The 2,5-dimethylphenyl group can serve as a rigid scaffold or core structure for building libraries of potential ligands. mdpi.com Its defined three-dimensional structure can help orient pharmacologically active groups in specific spatial arrangements to probe the binding pockets of receptors. nih.gov

Future work could involve synthesizing chimeric molecules where a known pharmacophore is linked to the 2,5-dimethylphenyl scaffold. By systematically varying the pharmacophore and the linker chemistry, researchers can perform detailed structure-activity relationship (SAR) studies. The dimethylphenyl group itself can contribute to binding through hydrophobic and π-stacking interactions, and its influence on binding affinity and selectivity can be quantified. nih.gov This approach could accelerate the identification of lead compounds for various therapeutic targets, including G protein-coupled receptors (GPCRs) and enzymes. frontiersin.orgmdpi.com

Chemical probes are small molecules used to study and manipulate biological systems, providing insights that are often unattainable through genetic methods alone. nih.govmdpi.com this compound is an excellent reagent for constructing sophisticated chemical probes. Its reactivity allows for the straightforward linkage of a biologically active molecule on one side and a reporter tag (such as a fluorophore or a biotin (B1667282) molecule) on the other.

A promising research direction is the development of probes where the 2,5-dimethylphenyl group acts as a rigid spacer between the bioactive moiety and the reporter. This separation is crucial to ensure that the bulky reporter tag does not sterically hinder the interaction of the probe with its biological target. For example, a known enzyme inhibitor could be functionalized with a linker and then coupled to a fluorescent dye via the this compound chemistry. Such a probe would allow for the visualization of the enzyme's location and activity within living cells using fluorescence microscopy. Similarly, biotin-tagged probes can be used to isolate and identify the binding partners of a target protein through affinity purification techniques. nih.gov

Table 3: Conceptual Framework for Chemical Probes Based on the 2,5-Dimethylphenyl Scaffold

Bioactive Moiety Reporter Tag Biological Question Research Technique
Kinase Inhibitor Fluorescent Dye (e.g., FITC) Cellular localization of the target kinase Confocal Fluorescence Microscopy
GPCR Antagonist Biotin Identification of receptor binding partners Affinity Purification / Mass Spectrometry
Natural Product Photo-affinity Label Covalent labeling of the molecular target Photo-crosslinking / Proteomics

Compound Reference Table

Compound Name
This compound
Bisphenol A
1,6-Hexanediol
Ethylene Glycol
4,4'-Methylenedianiline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.